molecular formula C10H13NO2 B8604395 Methyl 2-(methyl(phenyl)amino)acetate

Methyl 2-(methyl(phenyl)amino)acetate

Cat. No.: B8604395
M. Wt: 179.22 g/mol
InChI Key: LEWVLNKSZUIEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(methyl(phenyl)amino)acetate is an organic compound characterized by a methyl ester group attached to a glycine backbone, where the nitrogen atom is substituted with a methyl group and a phenyl ring. This structure places it within the broader class of aryl-substituted amino acid esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Its chemical formula is C₁₀H₁₃NO₂, with a molecular weight of 191.22 g/mol. The compound’s reactivity and applications are influenced by the electron-donating methyl and phenyl groups on the nitrogen atom, which modulate its solubility, stability, and interactions in biological systems.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(N-methylanilino)acetate

InChI

InChI=1S/C10H13NO2/c1-11(8-10(12)13-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

LEWVLNKSZUIEKO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Structurally related compounds differ primarily in the substituents on the phenyl ring, the ester group, or the amino nitrogen. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate 3-Fluorophenyl, methyl ester C₁₀H₁₂FNO₂ 197.21 Potential CNS drug intermediates
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate 2,3-Dimethylphenyl, methyl ester C₁₁H₁₅NO₂ 193.24 Chiral building block for peptidomimetics
Methyl 2-(2-aminophenyl)acetate 2-Aminophenyl, methyl ester C₉H₁₁NO₂ 165.19 Precursor for fluorescent probes
Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}acetate 2-Methylphenoxy, methyl ester C₁₇H₁₆O₄ 284.30 Fungicide intermediate
Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate 4-Fluoro-2-nitrobenzyl, methyl ester C₁₀H₁₁FN₂O₄ 242.21 Explosive precursor detection

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, nitro) enhance electrophilicity and stability but reduce solubility in polar solvents. For example, the nitro group in ’s compound increases its use in forensic detection .
  • Bulkier substituents (e.g., 2,3-dimethylphenyl in ) hinder rotational freedom, affecting binding in biological targets .
  • Phenoxy vs. phenylamino groups: Phenoxy-containing analogs () exhibit higher hydrophobicity, making them suitable for agrochemical formulations .

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